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Compound of Interest

Compound Name: Pal-VGVAPG (acetate)

Cat. No.: B10827305 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive in vivo therapeutic studies specifically on the administration of Pal-

VGVAPG are limited in publicly available literature. The palmitoylation of the VGVAPG peptide

enhances its lipophilicity, suggesting improved bioavailability, particularly for topical

applications.[1] The following data and protocols are primarily based on studies of the active

hexapeptide, VGVAPG, which is the core component of Pal-VGVAPG. The VGVAPG peptide is

a well-characterized elastin-derived peptide (EDP) that exhibits a range of biological activities.

[2][3] In vivo data for VGVAPG can serve as a valuable reference for designing studies with

Pal-VGVAPG.

Quantitative Data Summary
The following tables summarize the quantitative data from in vivo and in vitro studies on

VGVAPG, as well as safety data for formulations containing Pal-VGVAPG.

Table 1: Summary of In Vivo Studies with VGVAPG Peptide
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Animal
Model

Peptide Dosage
Administrat
ion Route

Key
Findings

Reference

Hypercholest

erolemic Mice

(LDLR-/-)

VGVAPG 20 mg/kg Not specified

Potentiated

atheroscleros

is

[4]

Mouse Model

of

Thrombosis

VGVAPG Not specified Not specified

Prolonged

time for

complete

arteriole

occlusion,

increased tail

bleeding

times

[5]

Table 2: Summary of Key In Vitro Studies with VGVAPG Peptide
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Cell Type
Peptide
Concentration

Duration of
Exposure

Key Findings Reference

Mouse Cortical

Glial Cells

50 nM, 1 µM, 50

µM
3 and 6 hours

Decreased

mRNA

expression of

MMP-2 and

MMP-9 at 6h

with 50 nM and 1

µM. Increased

mRNA

expression of

TIMP-2 and

TIMP-3.[6][7]

[6][7]

Mouse Cortical

Astrocytes
10 nM, 1 µM 48 hours

Increased

astrocyte

metabolism.[5]

[5]

Mouse Cortical

Astrocytes

50 nM, 1 µM, 50

µM

3, 6, 24, and 48

hours

Affected β-Gal

and Pparγ

mRNA and

protein

expression.[8]

[8]

Mouse Embryo

Fibroblasts (3T3-

L1)

Increasing

concentrations
Not specified

Decreased

differentiation

into adipocytes

and reduced lipid

accumulation.[9]

[9]

Human Platelets
100 µg/mL

(kappa-elastin)
Not specified

Decreased

platelet

aggregation

induced by

various agonists.

[5]

[5]

Differentiated

SH-SY5Y

10 nM 24 and 48 hours Caused a

52.69%

[10]
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(human

neuroblastoma)

cells

decrease in

reactive oxygen

species (ROS)

levels.[10]

Table 3: Summary of Animal Safety Studies with Pal-VGVAPG Containing Formulations

Animal Model Formulation
Pal-VGVAPG
Concentration

Test Observations

New Zealand

White Rabbits
BIOPEPTIDE EL 100 ppm Ocular Irritation

Moderate or

slight

conjunctival

irritation

observed for up

to 4 days post-

instillation.

Considered a

non-irritant under

the experimental

conditions.

New Zealand

White Rabbits
BIOPEPTIDE CL

Not specified

(contains

palmitoyl

oligopeptide)

Ocular Irritation

Slight irritant with

a maximum

ocular irritation

index of 4.7.

Sprague-Dawley

Rats
BIOPEPTIDE-CL

Not specified

(contains

palmitoyl

oligopeptide)

Acute Oral

Toxicity (2,000

mg/kg)

Classified as

non-toxic (LD50

> 2,000 mg/kg).

No adverse

effects on

behavior, body

weight, or at

necropsy.
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The following are detailed methodologies for key experiments cited in the literature for the

VGVAPG peptide. These can be adapted for studies involving Pal-VGVAPG.

In Vivo Mouse Model of Thrombosis
Objective: To evaluate the effect of VGVAPG on thrombus formation in vivo.

Animal Model: Mice.

Procedure:

Administer VGVAPG or a control peptide to the mice. The specific dosage and route of

administration should be optimized based on preliminary studies.

Induce thrombus formation in an arteriole using a standardized injury model (e.g., ferric

chloride-induced injury).

Monitor the time to complete occlusion of the arteriole.

In a separate cohort, perform a tail bleeding time assay by transecting the tail and

measuring the time until bleeding ceases.

Rationale: This protocol, as described in a study on elastin-derived peptides, directly

assesses the anti-thrombotic potential of the peptide in a living animal.[5]

In Vitro Glial Cell Gene Expression Analysis
Objective: To determine the effect of VGVAPG on the mRNA expression of matrix

metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs) in glial cells.

Cell Line: Primary mouse cortical glial cells.

Procedure:

Culture primary glial cells in DMEM/F12 medium supplemented with 10% fetal bovine

serum.
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Expose the cells to varying concentrations of VGVAPG (e.g., 50 nM, 1 µM, 50 µM) for

specific durations (e.g., 3 and 6 hours).

Isolate total RNA from the cells using a suitable RNA extraction kit.

Perform reverse transcription to synthesize cDNA.

Quantify the mRNA expression levels of MMP-2, MMP-9, TIMP-1, TIMP-2, TIMP-3, and

TIMP-4 using quantitative real-time PCR (qPCR) with specific primers.

Normalize the expression data to a housekeeping gene (e.g., GAPDH).

Rationale: This protocol allows for the investigation of the peptide's role in regulating

extracellular matrix remodeling by glial cells, which is relevant in neurological contexts.[6][7]

Signaling Pathways and Visualizations
The VGVAPG peptide primarily exerts its effects through the Elastin Receptor Complex (ERC).

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

Caption: Proposed signaling pathway of Pal-VGVAPG via the Elastin Receptor Complex

(ERC).

Caption: General experimental workflow for in vivo studies of Pal-VGVAPG.

Caption: General experimental workflow for in vitro studies of Pal-VGVAPG.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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